Anthracene-9,10-dimethanamine: A Core Scaffold for Advanced Applications in Research and Drug Development
Anthracene-9,10-dimethanamine: A Core Scaffold for Advanced Applications in Research and Drug Development
An In-depth Technical Guide
Anthracene-9,10-dimethanamine, a symmetrically substituted polycyclic aromatic hydrocarbon, presents a unique molecular architecture that has garnered significant interest among researchers, scientists, and drug development professionals. The presence of two primary amine functionalities at the sterically active 9 and 10 positions of the anthracene core imparts a combination of rigidity, fluorescence, and reactive potential. This guide provides a comprehensive overview of the core chemical properties of Anthracene-9,10-dimethanamine, offering insights into its synthesis, structure, reactivity, and its burgeoning role in the development of novel therapeutic agents and advanced materials.
Molecular Structure and Physicochemical Properties
Anthracene-9,10-dimethanamine (C₁₆H₁₆N₂) is characterized by a planar anthracene nucleus with two aminomethyl (-CH₂NH₂) groups attached to the C9 and C10 atoms. This substitution pattern is crucial as it directly influences the molecule's electronic properties and steric hindrance, which are key determinants of its chemical behavior.
The structure of a related derivative, N,N,N′,N′-tetraethyl-9,10-anthracenedimethanamine, has been elucidated by X-ray crystallography, revealing that the two diethylaminomethyl groups adopt an anti conformation relative to each other across the anthracene ring[1]. This suggests that the parent diamine likely adopts a similar conformation to minimize steric strain between the aminomethyl substituents.
Table 1: Physicochemical Properties of Anthracene-9,10-dimethanamine
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₂ | [2][3] |
| Molecular Weight | 236.31 g/mol | [2][3] |
| Melting Point | 234 °C (predicted, solvent: ethanol) | [3] |
| Boiling Point | 468.4 ± 25.0 °C (predicted) | [3] |
| pKa | 9.54 ± 0.30 (predicted) | [3] |
| Appearance | Not explicitly stated |
Synthesis of the Anthracene-9,10-dimethanamine Core
The synthesis of Anthracene-9,10-dimethanamine typically proceeds from a readily available 9,10-disubstituted anthracene precursor. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group with an amine source.
A plausible and efficient synthetic route starts from 9,10-bis(bromomethyl)anthracene. This precursor can be reacted with an excess of ammonia or a protected amine equivalent, followed by deprotection, to yield the desired diamine. This method is analogous to the synthesis of related N-substituted anthracene dimethanamine derivatives[4][5].
Caption: A generalized workflow for the synthesis of Anthracene-9,10-dimethanamine.
Experimental Protocol: Synthesis from 9,10-Bis(bromomethyl)anthracene
Step 1: Amination of 9,10-Bis(bromomethyl)anthracene
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In a well-ventilated fume hood, dissolve 9,10-bis(bromomethyl)anthracene in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium azide (NaN₃) in water or a saturated solution of ammonia in an appropriate solvent. The use of NaN₃ followed by reduction is often preferred to minimize side reactions.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 9,10-bis(azidomethyl)anthracene.
Step 2: Reduction of the Azide Intermediate
-
Carefully dissolve the crude 9,10-bis(azidomethyl)anthracene in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄).
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting suspension and extract the filtrate with an organic solvent.
-
Dry the combined organic extracts and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure Anthracene-9,10-dimethanamine.
Spectral Properties and Characterization
The characterization of Anthracene-9,10-dimethanamine relies on a combination of spectroscopic techniques that provide information about its structure and electronic properties.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the anthracene core and a distinct singlet for the methylene (-CH₂-) protons, as well as a signal for the amine (-NH₂) protons which may be broad and exchangeable.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methylene groups, and C=C stretching of the anthracene ring system.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 236.31.
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UV-Visible and Fluorescence Spectroscopy: Anthracene and its derivatives are well-known for their characteristic UV-visible absorption and fluorescence emission spectra[6]. The absorption spectrum is expected to display fine vibronic structure typical of the anthracene chromophore. The fluorescence spectrum will likely show a mirror image of the absorption spectrum, with a characteristic blue emission. The position and intensity of these bands can be influenced by the solvent polarity due to the presence of the polar amine groups[7]. The introduction of substituents at the 9,10-positions can affect the fluorescence quantum yield[8].
Chemical Reactivity and Derivatization
The chemical reactivity of Anthracene-9,10-dimethanamine is dominated by two key features: the nucleophilic primary amine groups and the reactive 9,10-positions of the anthracene core.
The primary amine functionalities provide a versatile handle for a wide range of chemical modifications. They can readily undergo reactions such as:
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Acylation: Reaction with acid chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
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Schiff Base Formation: Condensation with aldehydes and ketones to form imines.
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Reductive Amination: Reaction with carbonyl compounds in the presence of a reducing agent to yield N-alkylated products.
The anthracene core, particularly the 9 and 10 positions, is susceptible to electrophilic attack and oxidation, although the presence of the electron-donating aminomethyl groups can influence this reactivity[9][10].
Caption: Key reaction pathways for the derivatization of Anthracene-9,10-dimethanamine.
Applications in Drug Development and Materials Science
The unique structural and photophysical properties of the anthracene-9,10-dimethanamine scaffold make it a valuable building block in several areas of scientific research.
Anticancer Drug Discovery
Anthracene derivatives have a long history in cancer research, with many compounds exhibiting potent anticancer activity through DNA intercalation[5][11][12][13]. The planar aromatic system of Anthracene-9,10-dimethanamine allows it to insert between the base pairs of DNA, while the positively charged amine side chains can interact with the negatively charged phosphate backbone, further stabilizing the complex. This interaction can disrupt DNA replication and transcription, leading to cell death. The two amine groups offer a platform for the synthesis of a library of derivatives with modified side chains to optimize DNA binding affinity and selectivity for cancer cells.
Fluorescent Probes and Chemosensors
The inherent fluorescence of the anthracene core makes Anthracene-9,10-dimethanamine and its derivatives excellent candidates for the development of fluorescent probes and chemosensors[12][14]. The amine groups can act as recognition sites for various analytes, such as metal ions or anions. Upon binding, the electronic properties of the molecule can be perturbed, leading to a change in the fluorescence intensity or wavelength, which can be used for detection and quantification.
Organic Electronics
Anthracene-based molecules are widely studied for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs)[15][16]. The high fluorescence quantum yield and thermal stability of the anthracene core are desirable properties for emitter materials. While Anthracene-9,10-dimethanamine itself may not be the final material, it serves as a crucial intermediate for the synthesis of more complex and functionalized anthracene derivatives with tailored electronic and photophysical properties for use in advanced electronic devices.
Conclusion
Anthracene-9,10-dimethanamine is a versatile and valuable chemical entity with a rich profile of chemical and physical properties. Its straightforward synthesis, coupled with the reactive handles provided by the primary amine groups and the unique photophysical characteristics of the anthracene core, makes it a highly attractive scaffold for a broad range of applications. From the rational design of novel anticancer agents to the development of sophisticated fluorescent probes and next-generation organic electronic materials, Anthracene-9,10-dimethanamine is poised to remain a molecule of significant interest to the scientific community. This guide has provided a foundational understanding of its core properties, offering a springboard for further innovation and discovery.
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